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molecular formula C10H14N2Si B8645212 5-(2-(Trimethylsilyl)ethynyl)pyridin-3-amine

5-(2-(Trimethylsilyl)ethynyl)pyridin-3-amine

Cat. No. B8645212
M. Wt: 190.32 g/mol
InChI Key: ZDVLCBQSRSQFHK-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

To a solution of 5-(2-(trimethylsilyl)ethynyl)pyridin-3-amine (0.279 g, 1.466 mmol) in MeOH (2.0 mL) was added K2CO3 (0.304 g, 2.20 mmol). The reaction was stirred at RT overnight. Solvent was removed under reduced pressure and the residue was extracted with EtOAc (2×). The combined organic layers were washed with H2O (1×) and brine (1×), dried (MgSO4) and concentrated to afford 5-ethynylpyridin-3-amine (0.168 g, 97%) as a light yellow solid.
Quantity
0.279 g
Type
reactant
Reaction Step One
Name
Quantity
0.304 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]#[C:4][C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[N:9][CH:10]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:4]([C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[N:9][CH:10]=1)#[CH:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.279 g
Type
reactant
Smiles
C[Si](C#CC=1C=C(C=NC1)N)(C)C
Name
Quantity
0.304 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (1×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#C)C=1C=C(C=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.168 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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